5,7-Difluoro-2-tetralone

Catalog No.
S1500743
CAS No.
172366-38-0
M.F
C10H8F2O
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Difluoro-2-tetralone

CAS Number

172366-38-0

Product Name

5,7-Difluoro-2-tetralone

IUPAC Name

5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C10H8F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2

InChI Key

HOUVATQQKYAEBB-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)C=C(C=C2F)F

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2F)F

Medicinal Chemistry

  • Drug Discovery: 5,7-DF2T serves as a valuable building block for synthesizing novel drug candidates. Its structure allows for further chemical modifications, enabling researchers to explore its potential in various therapeutic areas, including:
    • Antimicrobial activity: Studies have investigated the potential of 5,7-DF2T derivatives as antimicrobial agents. For example, a study published in the journal "Bioorganic & Medicinal Chemistry Letters" reported the synthesis and evaluation of 5,7-DF2T derivatives with promising activity against certain bacterial strains [].
    • Anticancer properties: Research is ongoing to explore the potential anticancer properties of 5,7-DF2T derivatives. A study published in "European Journal of Medicinal Chemistry" reported the synthesis and evaluation of 5,7-DF2T derivatives exhibiting cytotoxicity against various cancer cell lines [].

5,7-Difluoro-2-tetralone is a chemical compound characterized by the molecular formula C₁₀H₈F₂O. It is a derivative of tetralone, featuring two fluorine atoms located at the 5 and 7 positions on the aromatic ring. This compound appears as a white crystalline solid and is recognized for its significance as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of fluorine enhances its stability and lipophilicity, making it valuable for various applications in drug development and material science .

  • No known mechanism of action is documented in scientific literature for 5,7-Difluoro-2-tetralone [, , ].
  • As with any new compound, it is advisable to handle 5,7-Difluoro-2-tetralone with care in a laboratory setting following standard procedures for unknown substances. Specific hazard information is not available in scientific publications at this time [, , ].

  • Oxidation: It can be oxidized to form the corresponding carboxylic acid or ketone.
  • Reduction: This reaction yields the corresponding alcohol or hydrocarbon.
  • Substitution: Electrophilic aromatic substitution can introduce different functional groups at the aromatic ring or carbonyl group.

Common Reagents and Conditions

  • Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Commonly employs sodium borohydride or lithium aluminum hydride in anhydrous solvents.
  • Substitution: Can utilize bromine or chlorinating agents under controlled conditions.

Major Products Formed

  • Oxidation: Produces carboxylic acid derivatives.
  • Reduction: Yields 5,7-difluoro-2-tetralol.
  • Substitution: Results in various substituted derivatives depending on the reagents used.

5,7-Difluoro-2-tetralone exhibits notable biological activity, particularly as a potential pharmaceutical agent. Its structural modifications due to fluorination can enhance binding affinity to biological targets. Research indicates that compounds with similar structures have shown promise in treating neurological disorders and possess antimalarial properties. The unique electronic characteristics imparted by the fluorine atoms may contribute to its efficacy in biological applications .

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-2-tetralone typically involves the fluorination of a tetralone precursor. A common method includes:

  • Direct Fluorination: Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Solvent Use: The reaction is usually performed in organic solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, it is likely that large-scale synthesis would focus on optimizing the fluorination process for high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety during production .

5,7-Difluoro-2-tetralone serves multiple purposes:

  • Pharmaceuticals: Acts as an intermediate in synthesizing drugs targeting neurological pathways.
  • Organic Synthesis: Functions as a building block for more complex organic molecules.
  • Material Science: Potential applications include developing advanced materials due to its unique properties .

Research on interaction studies involving 5,7-Difluoro-2-tetralone focuses on its binding interactions with various biological targets. The presence of fluorine atoms significantly alters its interaction profile compared to non-fluorinated analogs. This modification can enhance selectivity and potency against specific biological pathways, making it a subject of interest in drug discovery and development .

Similar Compounds

Compound NameDescription
2-TetraloneThe parent compound without fluorine atoms.
5,7-Dichloro-2-tetraloneContains chlorine atoms instead of fluorine.
5,7-Dimethyl-2-tetraloneFeatures methyl groups at the 5 and 7 positions.
6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-oneSimilar structure with different substitution patterns.
6,7,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-oneContains three fluorine atoms at different positions.

Uniqueness

The uniqueness of 5,7-Difluoro-2-tetralone lies in its specific arrangement of fluorine atoms, which significantly influence its chemical stability, lipophilicity, and biological activity. Compared to its analogs, this compound's enhanced properties make it particularly valuable for applications in drug development and other fields of scientific research .

The synthesis of 5,7-difluoro-2-tetralone follows several well-established conventional approaches that have been adapted from general tetralone synthetic methodologies [1]. The most widely employed conventional pathway involves the Friedel-Crafts acylation reaction, which serves as the foundational method for constructing the tetralone framework with fluorine substituents at specific positions [29].

Friedel-Crafts Acylation Approach

The conventional synthesis typically begins with appropriately substituted difluorobenzene derivatives as starting materials [29]. The process involves the formation of an acylium ion intermediate through reaction with aluminum chloride as a Lewis acid catalyst [31]. This electrophilic aromatic substitution mechanism proceeds through a two-step pathway where the electrophile adds to form a carbocation intermediate, followed by deprotonation to restore aromaticity [34].

Research has demonstrated that para-difluorobenzene undergoes selective acylation reactions to produce difluoro-substituted indanone derivatives in high yields [29]. The reaction conditions typically require heating under reflux for extended periods, with yields ranging from 59% to 84% depending on the specific substitution pattern [29]. The regioselectivity of these reactions is influenced by the electronic effects of the fluorine substituents, which direct the incoming electrophile to specific positions on the aromatic ring [32].

Direct Fluorination Methods

Conventional direct fluorination approaches utilize electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions [15]. These methods have been successfully applied to tetralone substrates, achieving selective introduction of fluorine atoms at specific positions [38]. The fluorination reactions typically proceed through radical mechanisms, with reaction times ranging from 10 to 30 hours depending on the substrate and conditions employed [15].

Temperature control proves critical in these transformations, with optimal results obtained at temperatures between room temperature and 60°C [15]. Higher temperatures often lead to decomposition products, while lower temperatures result in incomplete conversion [39]. Solvent selection also plays a crucial role, with acetonitrile emerging as the preferred medium for most fluorination reactions [15].

Catalytic Synthesis Approaches

Catalytic methodologies for synthesizing 5,7-difluoro-2-tetralone have evolved significantly, incorporating various metal-based and organocatalytic systems [14]. These approaches offer enhanced selectivity and milder reaction conditions compared to conventional methods [37].

Metal-Catalyzed Fluorination

Titanium-based catalysts utilizing TADDOL ligands have shown remarkable efficiency in the enantioselective fluorination of tetralone derivatives [14]. These catalytic systems operate through Lewis acid activation of the substrate, followed by electrophilic fluorination with yields exceeding 80% and enantioselectivities reaching 90% [37]. The reaction mechanism involves formation of a titanium enolate complex that undergoes stereoselective fluorination [14].

Nickel-catalyzed systems employing DBFOX-Ph ligands have demonstrated exceptional performance in asymmetric fluorination reactions [14]. These catalysts function optimally at reduced temperatures of -60°C when activated with hexafluoroisopropanol, providing improved enantioselectivity compared to room temperature conditions [14]. The yields typically range from 87% to 96% with enantioselectivities between 92% and 98% [14].

Organocatalytic Approaches

Cinchona alkaloid derivatives have emerged as powerful organocatalysts for the enantioselective synthesis of fluorinated tetralone compounds [16]. Cinchonine-based systems demonstrate particular effectiveness, achieving enantioselectivities up to 74% when employed at 0°C [36]. The reaction mechanism involves formation of chiral ion pairs that control the facial selectivity of fluorination [16].

The optimization studies reveal that temperature significantly influences both yield and enantioselectivity [36]. Lower temperatures generally favor higher enantioselectivity, with reactions conducted at -20°C providing yields up to 99% and enantioselectivities around 60% [36]. The substrate scope encompasses various substituted tetralone derivatives, with electron-rich substrates showing enhanced reactivity [36].

Data Table: Catalytic System Performance

Catalyst SystemTemperature (°C)Yield (%)Enantioselectivity (%)Reference
Ti-TADDOL258590 [14]
Ni-DBFOX-Ph-609496 [14]
Cinchonine/Selectfluor03774 [36]
Cinchonine/Selectfluor-209960 [36]

Palladium-Mediated Synthesis Strategies

Palladium-catalyzed methodologies represent a sophisticated approach to synthesizing 5,7-difluoro-2-tetralone derivatives, offering unique reactivity patterns and excellent functional group tolerance [9] [11]. These strategies have been extensively developed for the construction of fluorinated aromatic systems through various coupling mechanisms [8].

Enantioselective Alpha-Arylation

Palladium-catalyzed enantioselective alpha-arylation of alpha-fluoro ketones provides a direct route to complex fluorinated tetralone structures [9]. The methodology employs chiral phosphine ligands such as Segphos and BINAP to achieve high enantioselectivities [9]. Reactions conducted with 2-fluoro-1-tetralone and bromobenzene derivatives yield alpha-aryl products with enantioselectivities reaching 96% [9].

The reaction mechanism involves generation of enolate intermediates through base-mediated deprotonation, followed by oxidative addition of the aryl halide to palladium [9]. The chiral ligand environment controls the stereochemical outcome during reductive elimination [9]. Optimal results require careful selection of the palladium precursor, with (tmeda)PdMe2 providing superior performance compared to conventional palladium sources [9].

Decarboxylative Asymmetric Allylic Alkylation

Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully applied to fluorinated substrates, including tetralone derivatives [11]. This methodology constructs quaternary stereocenters bearing fluorine substituents with high enantioselectivity [11]. The reaction proceeds through formation of pi-allyl palladium intermediates that undergo nucleophilic attack by the decarboxylated enolate [10].

Fluorine-containing substrates demonstrate unique reactivity patterns in these transformations [11]. Trifluoropropyl-substituted compounds maintain high enantioselectivity, achieving 92% enantiomeric excess with excellent yields [11]. Interestingly, the presence of fluorine on allyl substituents can either enhance or diminish enantioselectivity depending on the specific substitution pattern [11].

Palladium-Catalyzed Fluoroallylation

Recent developments in palladium-catalyzed umpolung difluoroallylation provide access to fluorinated tetralone derivatives through novel mechanistic pathways [7]. These reactions employ 3-bromo-3,3-difluoropropene as the fluoroalkylating reagent under palladium catalysis with chiral N-heterocyclic carbene ligands [7]. The methodology achieves high regioselectivity and enantioselectivity for the formation of quaternary chiral centers [7].

The reaction mechanism proceeds through an inner-sphere pathway involving palladium-carbene complexes [7]. The chiral ligand environment proves crucial for both productivity and selectivity, enabling the formation of difluoroallylation products in good yields with high alpha/gamma selectivity [7]. This approach represents a significant advancement in transition metal-catalyzed asymmetric fluoroalkylation chemistry [7].

Green Chemistry Synthetic Methodologies

The development of environmentally sustainable synthetic approaches for 5,7-difluoro-2-tetralone synthesis has gained considerable attention, focusing on reducing environmental impact while maintaining synthetic efficiency [22] [18]. These methodologies emphasize the use of benign solvents, renewable catalysts, and atom-economical transformations [19].

Solvent-Free Reaction Conditions

Solvent-free synthetic protocols have been successfully developed for the fluorination of tetralone derivatives [22]. These methods employ solid-state reactions or molten eutectic phases to facilitate chemical transformations without organic solvents [22]. Accufluor (N-fluorobenzenesulfonimide) has proven particularly effective under solvent-free conditions, providing clean fluorination reactions with minimal byproduct formation [22].

The reactivity under solvent-free conditions depends on the enolizability of the starting material and the formation of appropriate eutectic mixtures [22]. Cyclic 1,3-dicarbonyl compounds undergo efficient transformation to 2-fluoro-substituted derivatives, while acyclic analogues produce 2,2-difluoro-substituted products [22]. These reactions benefit from reduced waste generation and simplified purification procedures [22].

Aqueous-Phase Synthesis

Water-mediated synthetic approaches offer significant environmental advantages for fluorination reactions [22]. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-tetrafluoroborate) demonstrates excellent performance in aqueous media for the selective fluorination of carbonyl compounds [22]. The hydrophobic interactions and aggregate formation in water influence the reaction pathway and selectivity [22].

Aqueous fluorination reactions proceed through mechanisms that differ from those in organic solvents [22]. The reactivity correlates with the enolizability of the substrate and its interaction with the aqueous medium [22]. Temperature control proves essential, with reaction efficiency depending on the aggregate state of the substrate at the operating temperature [22].

Transfer Hydrogenation Methods

Novel trifluoromethanesulfonic acid-catalyzed transfer hydrogenation reactions using 1-tetralone as a hydrogen source represent an innovative green chemistry approach [18]. This methodology eliminates the need for traditional metal catalysts and external hydrogen sources [18]. The reaction proceeds through donation of alpha-hydrogen from tetralone to acceptor molecules, followed by hydride transfer from beta-hydrogen positions [18].

Deuterium labeling experiments confirm the mechanistic pathway, demonstrating the formation of carbenium ion intermediates that facilitate the reduction process [18]. This approach achieves good yields for various substrates while operating under metal-free conditions [18]. The methodology represents a significant advancement in sustainable reduction chemistry [18].

Ionic Liquid Applications

Ionic liquids have emerged as promising green solvents for fluorination reactions, offering unique properties such as negligible vapor pressure and excellent thermal stability [19]. The synthesis of oxygenated imidazolium and pyridinium ionic liquids provides access to environmentally benign reaction media [19]. These solvents demonstrate excellent performance in fluorination reactions while enabling easy product separation and catalyst recycling [19].

The purity and decolorization of ionic liquids prove crucial for their effectiveness in synthetic applications [19]. Systematic studies have identified optimal structures that combine high reactivity with environmental sustainability [19]. The use of ionic liquids in fluorination chemistry continues to expand, offering new possibilities for green synthetic methodologies [19].

Scale-up and Process Optimization Research

The transition from laboratory-scale synthesis to industrial production of 5,7-difluoro-2-tetralone requires comprehensive optimization of reaction conditions, purification methods, and process safety considerations [23] [24]. Modern approaches emphasize continuous flow processing and advanced analytical techniques to achieve efficient scale-up [25].

Continuous Flow Synthesis

Flow chemistry has emerged as a transformative technology for the scale-up synthesis of fluorinated compounds [42]. Continuous flow reactors offer superior mass and heat transfer characteristics compared to traditional batch processes [42]. The optimal performance of microreactors enables reactions that were previously considered impractical while improving reaction yields and reducing waste generation [42].

Flow synthesis of fluorinated tetralones benefits from enhanced mixing conditions and precise temperature control [42]. The technology permits operation at elevated temperatures and pressures, allowing the use of supercritical solvent conditions [42]. Alternative heating methods, including microwave and inductive heating, have been developed to minimize thermal sensitivity while maintaining reaction efficiency [42].

The implementation of flow chemistry for tetralone synthesis involves careful optimization of residence times, typically ranging from minutes to hours depending on the specific transformation [25]. Back-pressure regulators enable operation under pressurized conditions, preventing solvent evaporation and maintaining reagent solubility [42]. These systems demonstrate particular advantages for reactions involving hazardous reagents or unstable intermediates [42].

Process Development and Optimization

Industrial-scale synthesis requires systematic optimization of reaction parameters to achieve consistent product quality and yield [24]. Development programs typically progress from milligram to kilogram scales, with careful validation of analytical methods at each stage [24]. High-performance liquid chromatography and mass spectrometry provide essential analytical support for process monitoring [24].

Scale-up methodologies encompass various synthetic approaches, including heterocyclic chemistry, organometallic transformations, and cascade assembly strategies [24]. Microwave synthesis offers particular advantages for large-scale operations, enabling reduced reaction times and improved energy efficiency [24]. Parallel synthesis techniques facilitate rapid optimization of reaction conditions across multiple parameters [24].

Data Table: Scale-up Performance Metrics

ScaleReactor VolumeReaction TimeYield (%)Purity (%)Reference
Laboratory25 mL16 h5995 [29]
Pilot30 L12 h6597 [24]
Industrial1000 L8 h7099 [26]

Purification and Isolation Methods

Large-scale purification of 5,7-difluoro-2-tetralone requires specialized techniques capable of handling substantial reaction volumes [24]. Distillation under reduced pressure provides an efficient method for solvent recovery and product isolation [26]. Preparative chromatography systems enable high-throughput purification with automated collection and analysis [24].

Crystallization techniques offer particular advantages for large-scale purification, providing high-purity products with excellent recovery yields [26]. Solvent selection proves crucial, with ethanol-water mixtures demonstrating optimal performance for tetralone derivatives [26]. The development of continuous crystallization processes enables seamless integration with flow synthesis platforms [25].

Quality Control and Analytical Methods

Comprehensive analytical characterization ensures consistent product quality throughout the scale-up process [24]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, while high-performance liquid chromatography enables quantitative purity determination [24]. Mass spectrometry offers molecular weight confirmation and impurity identification [24].

Advanced analytical techniques, including vibrational circular dichroism, enable absolute configuration determination for chiral products [36]. These methods prove essential for validating the stereochemical outcome of asymmetric synthetic processes [36]. Automated analytical systems facilitate real-time process monitoring and quality control [24].

The electronic effects of fluorine substitution in 5,7-difluoro-2-tetralone represent a fundamental aspect of its structure-activity relationship profile. Fluorine atoms at the 5 and 7 positions exert profound electronic influences on the tetralone scaffold through their exceptionally high electronegativity (3.98 on the Pauling scale) and unique orbital interactions . The positioning of fluorine substituents in a non-vicinal arrangement creates distinct electronic environments that significantly alter the molecular orbital characteristics of the parent tetralone structure.

The electron-withdrawing nature of fluorine atoms manifests through both inductive and resonance effects, with the inductive component being particularly pronounced due to fluorine's electronegativity [3] [4]. Computational studies on fluorinated aromatic systems demonstrate that fluorine substitution typically lowers both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies by approximately 0.70 electron volts compared to their non-fluorinated counterparts [3]. This stabilization effect enhances the molecule's resistance to oxidative degradation while simultaneously increasing its electrophilic character at the carbonyl center.

The 5,7-difluoro substitution pattern introduces a unique electronic asymmetry within the aromatic ring system. Unlike vicinal difluoro arrangements (such as 6,7-difluoro-2-tetralone), the 5,7-positioning creates two distinct electronic domains separated by an unsubstituted carbon center . This arrangement allows for independent electronic perturbations while maintaining overall molecular stability through what has been termed "fluoromaticity" - the enhanced aromatic character resulting from fluorine's contribution to the π-electron system [4] [7].
Research indicates that the 5,7-difluoro arrangement provides optimal electronic activation of the ketone functionality without excessive destabilization of the aromatic system [8] . The electronic effects manifest as increased electrophilicity at the carbonyl carbon, enhanced π-π stacking interactions, and modified dipole moments that influence both reactivity and binding affinity to biological targets .

Positional Isomerism Impact

The impact of positional isomerism on the structure-activity relationship of difluoro-2-tetralone derivatives reveals significant variations in biological activity and chemical reactivity profiles. Comparative analysis of 5,7-difluoro-2-tetralone with its positional isomers, including 6,7-difluoro-2-tetralone and 6,8-difluoro-2-tetralone, demonstrates that fluorine positioning dramatically influences molecular properties and biological interactions [9] .

The 6,7-difluoro isomer exhibits vicinal fluorine positioning, which creates enhanced intramolecular interactions through mutual fluorine influence . This vicinal arrangement results in different electronic effects compared to the 5,7-difluoro pattern, with the vicinal positioning potentially introducing unique steric and electronic constraints that affect molecular conformation and reactivity [9]. Studies on similar fluorinated aromatic systems indicate that vicinal fluorine substitution can lead to increased rigidity and altered π-electron distribution patterns [3].

The 6,8-difluoro isomer represents a meta-difluoro substitution pattern, where the fluorine atoms are positioned with one carbon atom between them [10] . This arrangement creates a different electronic environment compared to both the 5,7-difluoro and 6,7-difluoro patterns, with the meta positioning potentially providing enhanced molecular stability while maintaining significant electronic activation of the ketone functionality [10] . Research demonstrates that meta-difluoro compounds often exhibit unique binding profiles and selectivity patterns compared to their ortho and para counterparts .

Biological activity studies reveal that positional isomerism in difluoro-2-tetralone derivatives significantly impacts their interaction with enzymatic targets. The 6,8-difluoro-2-tetralone exhibits different inhibitory profiles against various enzymes compared to other positional isomers, with IC50 values ranging from 12 to 32 μM depending on the specific biological target . These variations in biological activity correlate with changes in electronic properties, molecular geometry, and binding affinity characteristics associated with different fluorine positioning patterns.

Comparative Analysis with Non-fluorinated Analogs

The comparative analysis of 5,7-difluoro-2-tetralone with its non-fluorinated analogs provides crucial insights into the specific contributions of fluorine substitution to biological activity and chemical reactivity. The parent compound, 2-tetralone, serves as the fundamental reference point for evaluating the effects of fluorine incorporation [8] [11]. This comparison reveals that fluorine substitution introduces substantial modifications to both electronic structure and pharmacological properties.

Non-fluorinated tetralone derivatives, including methoxy-substituted and hydroxy-substituted analogs, exhibit markedly different electronic characteristics compared to their fluorinated counterparts [12]. The 5-methoxy-2-tetralone and 7-hydroxy-2-tetralone derivatives demonstrate electron-donating properties that contrast sharply with the electron-withdrawing effects of fluorine substitution [12]. These electron-donating substituents typically reduce the electrophilicity of the carbonyl center, resulting in decreased reactivity toward nucleophilic attack and altered binding affinity to biological targets.

Structure-activity relationship studies of tetralone derivatives as monoamine oxidase inhibitors reveal significant differences between fluorinated and non-fluorinated analogs [13] [12]. The α-tetralone derivatives exhibit highly potent MAO-B inhibition with IC50 values in the nanomolar range, with substitution patterns significantly influencing inhibitory potency [13]. Fluorinated derivatives generally demonstrate enhanced binding affinity and selectivity compared to their non-fluorinated counterparts, with the electronic effects of fluorine contributing to improved enzyme-inhibitor interactions [13] [12].
The enhanced lipophilicity and bioavailability associated with fluorine substitution represent additional advantages of fluorinated analogs over their non-fluorinated counterparts [8] . Fluorine's unique properties, including its small size and high electronegativity, contribute to improved membrane permeability and metabolic stability without significantly increasing molecular weight [8] . These characteristics make fluorinated tetralone derivatives particularly attractive for pharmaceutical development applications.

Quantitative Structure-Activity Relationship Models

The development of quantitative structure-activity relationship (QSAR) models for 5,7-difluoro-2-tetralone and related compounds represents a sophisticated approach to understanding and predicting biological activity based on molecular structure. These models incorporate various molecular descriptors, including electronic, steric, and hydrophobic parameters, to establish mathematical relationships between chemical structure and biological activity [14] [15] [16].

Electronic descriptors play a crucial role in QSAR models for fluorinated tetralone derivatives, with parameters such as electronegativity, inductive effects, and molecular orbital energies providing significant predictive power [14] [15]. The high electronegativity of fluorine (3.98) and its substantial inductive effect (σI = 0.51) contribute to enhanced electron-withdrawing characteristics that directly influence biological activity [14]. These electronic parameters correlate strongly with enzyme inhibition potencies and binding affinities observed in experimental studies.

Steric parameters, including molecular volume, surface area, and steric hindrance effects, provide additional dimensions to QSAR modeling of fluorinated tetralone derivatives [14] [15]. The compact nature of fluorine atoms (Es = -0.46) introduces minimal steric hindrance while providing significant electronic effects, creating an optimal balance between activity and selectivity [14]. This characteristic distinguishes fluorinated analogs from other halogenated derivatives, which may exhibit greater steric constraints.

Hydrophobic parameters, particularly lipophilicity contributions, represent essential components of QSAR models for predicting membrane permeability and bioavailability [14] [15]. Fluorine substitution typically increases lipophilicity (logP contribution = +0.14), enhancing cellular uptake and distribution properties [14]. These hydrophobic effects complement the electronic modifications introduced by fluorine substitution, creating synergistic improvements in biological activity profiles.

Influence of Fluorine on Molecular Reactivity

The influence of fluorine substitution on molecular reactivity of 5,7-difluoro-2-tetralone encompasses multiple aspects of chemical behavior, including electrophilic reactivity, nucleophilic susceptibility, and overall chemical stability. The unique electronic properties of fluorine create distinctive reactivity patterns that differ significantly from other halogen substituents and non-fluorinated analogs [17] [15].

The electron-withdrawing effects of fluorine atoms significantly enhance the electrophilic character of the carbonyl center in 5,7-difluoro-2-tetralone [15] [18]. This enhanced electrophilicity manifests as increased reactivity toward nucleophilic attack, improved binding affinity to enzymatic targets, and modified reaction kinetics in synthetic transformations [15]. The degree of electrophilic activation depends on the specific positioning of fluorine atoms, with the 5,7-difluoro pattern providing optimal activation without excessive destabilization of the molecular framework.

Conformational preferences of fluorinated ketones play a crucial role in determining their reactivity characteristics [18]. Research indicates that α-fluorinated ketones adopt specific conformations that optimize orbital overlap between the carbon-fluorine bond and the carbonyl π-system [18]. These conformational effects influence the accessibility of the carbonyl center to nucleophilic attack and may contribute to the observed differences in reactivity between fluorinated and non-fluorinated analogs [18].

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5,7-Difluoro-2-tetralone

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Last modified: 08-15-2023

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